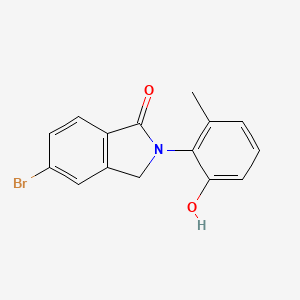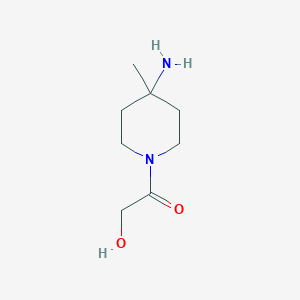
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose typically involves multiple steps, starting from a suitable sugar precursor. The key steps may include:
Protection of hydroxyl groups: Using protecting groups to mask the hydroxyl functionalities.
Azidation: Introduction of the azido group at the 6-position.
Formation of the anhydro bridge: Cyclization to form the 2,5-anhydro structure.
Introduction of the pyrimidinyl group: Coupling with a pyrimidine derivative.
Dimethyl acetal formation: Protection of the aldehyde group as a dimethyl acetal.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions at the azido group or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Staudinger reduction with triphenylphosphine.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.
Applications De Recherche Scientifique
Medicinal Chemistry: As a precursor for antiviral or anticancer agents.
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Materials Science: In the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-L-mannose: Lacks the dimethyl acetal group.
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(ethyl acetal)-L-mannose: Contains an ethyl acetal instead of a dimethyl acetal.
Uniqueness
The presence of the dimethyl acetal group in 2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose may confer unique reactivity and stability compared to its analogs.
Propriétés
Formule moléculaire |
C13H19N5O6 |
|---|---|
Poids moléculaire |
341.32 g/mol |
Nom IUPAC |
1-[(2S,3R,4R,5R)-2-(azidomethyl)-5-(dimethoxymethyl)-4-hydroxyoxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O6/c1-6-5-18(13(21)16-11(6)20)8-7(4-15-17-14)24-10(9(8)19)12(22-2)23-3/h5,7-10,12,19H,4H2,1-3H3,(H,16,20,21)/t7-,8-,9+,10+/m0/s1 |
Clé InChI |
YDCDJYVMXCQQTH-AXTSPUMRSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](O[C@H]([C@@H]2O)C(OC)OC)CN=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(OC(C2O)C(OC)OC)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)



![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

